molecular formula C6H6ClNO B1512608 5-Chloro-4-methylpyridin-3-OL

5-Chloro-4-methylpyridin-3-OL

Cat. No.: B1512608
M. Wt: 143.57 g/mol
InChI Key: FITSLLSQRCNTQL-UHFFFAOYSA-N
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Description

5-Chloro-4-methylpyridin-3-OL is a pyridine derivative with a hydroxyl group (-OH) at position 3, a methyl group (-CH₃) at position 4, and a chlorine atom at position 5. Its molecular formula is C₆H₆ClNO, and its molecular weight is 143.57 g/mol.

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

5-chloro-4-methylpyridin-3-ol

InChI

InChI=1S/C6H6ClNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3

InChI Key

FITSLLSQRCNTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 5-Chloro-4-methylpyridin-3-OL with analogous compounds from the Catalog of Pyridine Compounds (2017) , focusing on substitution patterns, molecular properties, and inferred reactivity.

Substitution Patterns and Molecular Properties

A key distinguishing feature of this compound is the methyl group at position 4, which is rare among cataloged pyridinols. Most analogs prioritize methoxy (-OCH₃) or hydroxyl (-OH) groups at adjacent positions. Below is a comparative table of select derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
This compound 5-Cl, 4-CH₃, 3-OH C₆H₆ClNO 143.57 Reference compound
5-Chloro-2-methoxypyridin-3-ol 5-Cl, 2-OCH₃, 3-OH C₆H₆ClNO₂ 175.57 Methoxy at position 2 (vs. methyl at 4)
5-Chloro-2,3-dimethoxypyridin-4-ol 5-Cl, 2,3-OCH₃, 4-OH C₇H₈ClNO₃ 205.60 Dual methoxy groups at 2 and 3; -OH at 4
5-Methoxy-4-methylpyridin-3-amine•HCl 5-OCH₃, 4-CH₃, 3-NH₂ C₇H₁₁ClN₂O 186.63 Methoxy at 5, amine at 3 (vs. -OH at 3)
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol 5-Cl, 2-(OCH₂CH₂OH), 3-OH C₇H₈ClNO₃ 205.60 Hydroxyethoxy side chain at position 2

Key Observations

However, the methyl group at position 4 in the target compound introduces steric hindrance and electron-donating inductive effects, which may reduce hydrogen-bonding capacity compared to derivatives with -OH or -OCH₃ at position 4 . In 5-Methoxy-4-methylpyridin-3-amine•HCl , replacement of -OH with -NH₂ increases basicity, while the methyl group at position 4 aligns with the target compound’s steric profile.

Solubility and Reactivity :

  • Derivatives with polar substituents (e.g., 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol ) likely exhibit higher water solubility due to the hydrophilic hydroxyethoxy chain. In contrast, the methyl group in this compound may enhance lipophilicity, favoring organic-phase reactions.

Synthetic Utility :

  • The absence of methoxy groups in the target compound simplifies demethylation steps required in analogs like 5-Chloro-2,3-dimethoxypyridin-4-ol . This could streamline its use in coupling reactions or as a direct pharmacophore.

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